molecular formula C12H16N2O2 B7499769 (2-Ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone

(2-Ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone

Cat. No. B7499769
M. Wt: 220.27 g/mol
InChI Key: CUPLONHQYJYBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone, also known as EPYM, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. EPYM belongs to the class of pyrrolidine-based compounds, which are known to exhibit various biological activities such as anti-inflammatory, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of (2-Ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell proliferation, inflammation, and viral replication. (2-Ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the activity of enzymes such as AKT and mTOR, which are involved in cell proliferation and survival. It has also been shown to inhibit the replication of the Zika virus by targeting the NS2B-NS3 protease.
Biochemical and Physiological Effects:
(2-Ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. (2-Ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Furthermore, (2-Ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

(2-Ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits promising biological activities. However, (2-Ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has some limitations, such as its low solubility in water, which can make it difficult to use in some assays. Furthermore, the mechanism of action of (2-Ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is not fully understood, which can make it challenging to design experiments to investigate its activity.

Future Directions

(2-Ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has great potential for future research and development. One possible direction is to investigate its activity against other cancer cell lines and to optimize its structure to improve its potency and selectivity. Another direction is to investigate its activity against other viruses and to determine its mechanism of action. Furthermore, (2-Ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone can be used as a starting point for the development of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of (2-Ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 2-ethoxypyridine-3-carbaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography. The yield of (2-Ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

(2-Ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to exhibit promising biological activities such as anti-inflammatory, antitumor, and antiviral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. (2-Ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been reported to have antiviral activity against the Zika virus and the dengue virus. Furthermore, (2-Ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

(2-ethoxypyridin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-16-11-10(6-5-7-13-11)12(15)14-8-3-4-9-14/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPLONHQYJYBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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